Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
CAS No.: 848591-80-0
Cat. No.: VC3352788
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848591-80-0 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3 |
| Standard InChI Key | ITVHTQLHEQGQNG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2C1CNCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C1CNCC2 |
Introduction
Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds. It features a unique structure with a tert-butyl ester group attached to a diazabicyclooctane core. This compound is of interest in organic chemistry due to its potential applications in synthesis and pharmaceutical research.
Synthesis and Preparation
The synthesis of Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate typically involves multi-step reactions starting from simpler precursors. The process may include cyclization reactions, esterification, and other transformations to build the complex bicyclic structure.
Synthesis Steps
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Starting Materials: The synthesis often begins with readily available compounds such as diamines and dicarboxylic acids or their derivatives.
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Cyclization: A key step involves the formation of the bicyclic ring through intramolecular reactions.
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Esterification: The tert-butyl ester group is introduced through esterification reactions, which can be facilitated by catalysts or reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Applications and Research Findings
This compound is primarily of interest in organic synthesis and pharmaceutical chemistry. Its unique structure makes it a potential intermediate for synthesizing more complex molecules.
Potential Applications
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Pharmaceutical Intermediates: It could serve as a building block for synthesizing biologically active compounds.
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Organic Synthesis: Useful in constructing complex ring systems found in natural products or drugs.
Research Findings
| Research Area | Findings |
|---|---|
| Synthetic Methodology | Development of efficient cyclization methods to form the bicyclic core. |
| Pharmaceutical Applications | Exploration of its derivatives as potential therapeutic agents. |
| Chemical Reactivity | Studies on the reactivity of the tert-butyl ester group in various conditions. |
Future Directions
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Optimization of Synthesis: Improving the efficiency and yield of its synthesis.
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Biological Evaluation: Assessing the biological activity of its derivatives.
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Chemical Transformations: Exploring further chemical transformations to expand its utility.
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